5-Chloroindole

Description

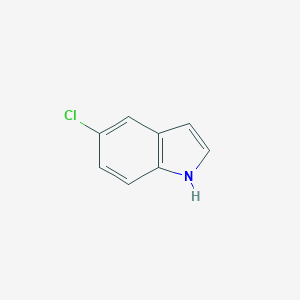

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTGFBZJLDLWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169793 | |

| Record name | 5-Chloroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17422-32-1 | |

| Record name | 5-Chloroindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17422-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloroindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017422321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17422-32-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloroindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLOROINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMJ30GB9J6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic data of 5-Chloroindole (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 5-Chloroindole

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloroindole (CAS 17422-32-1), a halo-substituted indole used in the preparation of various neurologically active compounds.[1] The data presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), tailored for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for 5-Chloroindole, presented in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of 5-Chloroindole, respectively.

Table 1: ¹H NMR Spectroscopic Data of 5-Chloroindole [2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.0 | br s | - | H-1 (N-H) |

| 7.591 | d | J(B,D)=2.0 | H-4 |

| 7.196 | d | J(C,D)=8.7 | H-6 |

| 7.12 | dd | J(C,D)=8.7, J(B,D)=2.0 | H-7 |

| 7.12 | m | - | H-2 |

| 6.453 | m | - | H-3 |

Solvent: CDCl₃, Reference: TMS. Data recorded on a 399.65 MHz instrument.[2]

Table 2: ¹³C NMR Spectroscopic Data of 5-Chloroindole [3]

| Chemical Shift (δ) ppm | Assignment |

| 134.19 | C-7a |

| 130.22 | C-3a |

| 128.83 | C-5 |

| 124.76 | C-2 |

| 122.95 | C-6 |

| 121.64 | C-4 |

| 112.50 | C-7 |

| 103.91 | C-3 |

Solvent: CDCl₃. Data corresponds to SpectraBase ID LbUfzGUPO4T.[3]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Infrared (IR) Spectroscopy Data of 5-Chloroindole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong | N-H Stretch |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1620-1450 | Medium-Strong | C=C Aromatic Ring Stretching |

| ~1050 | Strong | C-Cl Stretch |

| 700-800 | Strong | C-H Bending (out-of-plane) |

Note: Specific peak values can vary. The data presented are characteristic vibrational frequencies for the indole scaffold and associated functional groups. Experimental data for 5-Chloroindole was obtained via KBr wafer technique.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry (MS) Data of 5-Chloroindole

| m/z | Relative Intensity | Assignment |

| 151 | High | [M]⁺ (Molecular ion, ³⁵Cl isotope) |

| 153 | Medium | [M+2]⁺ (³⁷Cl isotope) |

| 116 | Medium | [M-Cl]⁺ |

| 89 | High | Fragment |

The molecular weight of 5-Chloroindole is 151.59 g/mol . The presence of the M+2 peak at approximately one-third the intensity of the molecular ion peak is characteristic of a molecule containing one chlorine atom.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer, such as a Bruker AVANCE, operating at frequencies of 300-500 MHz for ¹H and 75-125 MHz for ¹³C. The sample (approx. 5-10 mg) is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts (δ) in parts per million (ppm).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples like 5-Chloroindole, the KBr wafer technique is a common method. A small amount of the sample is finely ground with potassium bromide (KBr) powder and compressed into a thin, transparent pellet. This pellet is then placed in the spectrometer's sample holder for analysis. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatography (GC) inlet for sample introduction. For electron ionization (EI), the most common method, the sample is vaporized and bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic characterization of a chemical compound like 5-Chloroindole.

Caption: Workflow for Spectroscopic Analysis of 5-Chloroindole.

References

An In-depth Technical Guide on the Mechanism of Action of 5-Chloroindole in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological mechanisms of 5-chloroindole and its derivatives. The document focuses on its role as a modulator of the 5-HT3 receptor and the anticancer activities of its derivatives, providing detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.

Core Mechanism of Action: Positive Allosteric Modulator of the 5-HT3 Receptor

5-Chloroindole has been identified as a potent and selective positive allosteric modulator (PAM) of the 5-HT3 receptor, a ligand-gated ion channel.[1][2] Unlike direct agonists, 5-chloroindole enhances the receptor's response to its natural ligand, serotonin (5-HT), and other agonists.[1][2]

The key features of its modulatory activity include:

-

Potentiation of Agonist-Induced Responses: 5-Chloroindole, at concentrations ranging from 1-100 μM, significantly potentiates the currents induced by both full and partial agonists of the 5-HT3 receptor.[1]

-

Increased Agonist Affinity: Radioligand binding studies have shown that 5-chloroindole can induce an approximately twofold increase in the apparent affinity of 5-HT for the human 5-HT3A receptor.

-

Reactivation of Desensitized Receptors: A notable characteristic of 5-chloroindole is its ability to reactivate 5-HT3 receptors that have been desensitized by prolonged exposure to an agonist.

-

Selectivity: 5-Chloroindole demonstrates selectivity for the 5-HT3 receptor, as it does not significantly alter the responses of human nicotinic α7 receptors.

This allosteric modulation suggests that 5-chloroindole binds to a site on the 5-HT3 receptor that is distinct from the agonist binding site. This interaction leads to a conformational change in the receptor that enhances its function.

Signaling Pathway of 5-HT3 Receptor Modulation by 5-Chloroindole

Anticancer Activity of 5-Chloroindole Derivatives

Derivatives of 5-chloroindole have emerged as a promising class of compounds in oncology research, primarily through their targeted inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Inhibition of EGFR and BRAF Signaling Pathways

Several 5-chloro-indole derivatives have been synthesized and shown to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the BRAF serine/threonine kinase, including their mutated forms like EGFRT790M and BRAFV600E which are common in various cancers.

The mechanism involves the direct binding of these derivatives to the kinase domain of the receptors, competing with ATP and thereby blocking the downstream signaling cascades that promote cell growth.

Signaling Pathway of EGFR/BRAF Inhibition

Quantitative Data

The biological activities of 5-chloroindole and its derivatives have been quantified in various assays. The following tables summarize the key findings.

Table 1: 5-HT3 Receptor Modulation by 5-Chloroindole

| Parameter | Value | Cell Line/System | Reference |

| 5-HT Affinity Increase | ~2-fold | HEK293 cells expressing h5-HT3A receptor | |

| Potentiation Concentration | 1 - 100 µM | HEK293 cells expressing h5-HT3A receptor |

Table 2: Anticancer Activity of 5-Chloroindole Derivatives

| Compound ID | Target | Cell Line | IC50/GI50 (nM) | Reference |

| Compound 3e | EGFR | - | 68 | |

| BRAFV600E | - | 35 | ||

| Antiproliferative | Panc-1, MCF-7, HT-29, A-549 | 29 (mean GI50) | ||

| Compound 3b | EGFR | - | 74 | |

| BRAFV600E | - | 45 | ||

| EGFRT790M | - | 8.6 | ||

| Antiproliferative | Panc-1, MCF-7, HT-29, A-549 | 31 (mean GI50) | ||

| Compound 5f | EGFRWT | - | 68 | |

| EGFRT790M | - | 9.5 | ||

| Antiproliferative | A-549, MCF-7, Panc-1, HT-29 | 29 | ||

| Compound 5g | EGFRWT | - | 74 | |

| EGFRT790M | - | 11.9 | ||

| Antiproliferative | A-549, MCF-7, Panc-1, HT-29 | 32 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture and Transfection for 5-HT3 Receptor Expression

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their high transfection efficiency and low endogenous receptor expression.

Culture Medium:

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Transfection Protocol (for transient expression):

-

Seed HEK293 cells in a T25 or T75 flask and grow to 70-80% confluency.

-

On the day of transfection, warm Opti-MEM and the transfection reagent (e.g., Lipofectamine) to room temperature.

-

In separate tubes, dilute the plasmid DNA encoding the 5-HT3 receptor and the transfection reagent in Opti-MEM.

-

Combine the diluted DNA and transfection reagent and incubate for 20-30 minutes at room temperature to allow complex formation.

-

Add the DNA-transfection reagent complex to the cells in a drop-wise manner.

-

Incubate the cells for 24-48 hours before proceeding with the functional assays.

Experimental Workflow for Cell-Based Assays

Intracellular Calcium Assay

Principle: This assay measures changes in intracellular calcium concentration ([Ca2+]i) upon receptor activation using a calcium-sensitive fluorescent dye.

Reagents:

-

HEK293 cells expressing the 5-HT3 receptor.

-

Fluo-4 AM or Fura-2 AM (calcium indicator dyes).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

5-HT (agonist).

-

5-Chloroindole.

Protocol:

-

Seed transfected HEK293 cells into a 96-well black-walled, clear-bottom plate.

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

-

Remove the culture medium and add the loading buffer to the cells.

-

Incubate the plate at 37°C for 1 hour in the dark.

-

Wash the cells with HBSS to remove excess dye.

-

Use a fluorescent plate reader to measure baseline fluorescence.

-

Add 5-Chloroindole (at various concentrations) followed by 5-HT.

-

Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in [Ca2+]i.

Whole-Cell Patch-Clamp Electrophysiology

Principle: This technique allows for the direct measurement of ion currents flowing through the 5-HT3 receptor channel in response to agonist application and modulation by 5-chloroindole.

Solutions:

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 1 CaCl2, 11 EGTA, 10 HEPES, 2 ATP-Mg (pH adjusted to 7.2 with CsOH).

Protocol:

-

Prepare transfected HEK293 cells on coverslips.

-

Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Apply 5-HT and/or 5-Chloroindole via a rapid solution exchange system.

-

Record the resulting ion currents using an amplifier and data acquisition software.

Radioligand Binding Assay

Principle: This assay measures the binding of a radiolabeled ligand to the 5-HT3 receptor and how this is affected by 5-chloroindole.

Reagents:

-

Membrane preparations from HEK293 cells expressing the 5-HT3 receptor.

-

Radioligand (e.g., [3H]granisetron).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Unlabeled 5-HT.

-

5-Chloroindole.

-

Glass fiber filters.

-

Scintillation cocktail.

Protocol:

-

In a 96-well plate, add the cell membrane preparation, radioligand, and varying concentrations of unlabeled 5-HT in the presence or absence of 5-chloroindole.

-

Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Analyze the data to determine the effect of 5-chloroindole on the binding affinity of 5-HT.

MTT Assay for Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Reagents:

-

Cancer cell lines (e.g., A-549, MCF-7, Panc-1, HT-29).

-

Complete culture medium.

-

5-chloroindole derivatives.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 5-chloroindole derivatives for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration that inhibits cell growth by 50%).

Kinase Inhibition Assay (EGFR/BRAF)

Principle: This assay measures the ability of 5-chloroindole derivatives to inhibit the enzymatic activity of purified EGFR or BRAF kinases.

Reagents:

-

Purified recombinant EGFR or BRAF kinase.

-

Kinase-specific substrate (e.g., a synthetic peptide).

-

ATP.

-

Kinase reaction buffer.

-

5-chloroindole derivatives.

-

A detection reagent to measure kinase activity (e.g., ADP-Glo™ Kinase Assay).

Protocol:

-

In a 96-well plate, add the kinase, its substrate, and varying concentrations of the 5-chloroindole derivative in the kinase reaction buffer.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

-

Calculate the percentage of kinase inhibition and determine the IC50 (concentration that inhibits kinase activity by 50%).

Conclusion

5-Chloroindole and its derivatives represent a versatile class of compounds with significant biological activities. As a positive allosteric modulator of the 5-HT3 receptor, 5-chloroindole offers a novel mechanism for modulating serotonergic signaling, with potential therapeutic applications. Furthermore, the development of 5-chloroindole derivatives as potent inhibitors of key cancer-related kinases like EGFR and BRAF highlights their promise in the field of oncology. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of these compounds.

References

An In-depth Technical Guide to the Solubility of 5-Chloroindole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloroindole, a key intermediate in pharmaceutical and agrochemical synthesis. While specific quantitative solubility data is not extensively available in public literature, this document consolidates qualitative information, outlines detailed experimental protocols for precise measurement, and offers a logical framework for solvent selection.

Introduction

5-Chloroindole is a halogenated derivative of indole, a prominent heterocyclic scaffold in numerous biologically active compounds.[1][2] Its chemical structure, featuring a chlorine atom on the benzene ring, significantly influences its physicochemical properties, including solubility.[1] Understanding the solubility of 5-Chloroindole in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. Typically a solid at room temperature, it is generally characterized by its moderate solubility in organic solvents and insolubility in water.[1][3]

Quantitative Solubility Data

Precise, publicly available quantitative solubility data for 5-Chloroindole is limited. However, based on its chemical structure and information on similar indole derivatives, a qualitative assessment of its solubility in common organic solvents can be inferred. The presence of the lipophilic chloro group suggests a preference for less polar solvents. For exact quantitative measurements, the experimental protocol provided in the subsequent section should be employed.

| Solvent | Solvent Type | Anticipated Solubility | Reference |

| Hexane | Non-Polar | High | |

| Toluene | Non-Polar | High | |

| Acetone | Polar Aprotic | Moderate to High | |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | |

| Dimethylformamide (DMF) | Polar Aprotic | Moderate to High | |

| Methanol | Polar Protic | Soluble | |

| Ethanol | Polar Protic | Soluble | |

| Petroleum Ether | Non-Polar | Soluble (used for recrystallization) | |

| Water | Polar Protic | Insoluble |

Experimental Protocol for Solubility Determination

The following protocol details the isothermal equilibrium method for determining the solubility of 5-Chloroindole in a specific organic solvent. This method is reliable and widely used in the pharmaceutical industry.

Materials:

-

5-Chloroindole (crystalline solid)

-

Analytical grade organic solvents

-

Sealed vials (e.g., screw-cap glass vials with PTFE septa)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 5-Chloroindole to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C and 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium may vary depending on the solvent and should be determined experimentally.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of 5-Chloroindole.

-

Prepare a calibration curve using standard solutions of 5-Chloroindole of known concentrations in the same solvent.

-

Calculate the solubility as the concentration of the saturated solution (in mg/mL or mol/L) from the calibration curve, taking into account the dilution factor.

-

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in processes such as synthesis, crystallization, and formulation. The following diagram illustrates a logical workflow for choosing a suitable solvent based on the desired application.

Caption: A flowchart illustrating the decision-making process for selecting an appropriate solvent system for 5-Chloroindole based on the specific application requirements.

References

An In-depth Technical Guide on the Thermochemical Data and Stability of 5-Chloroindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloroindole is a key heterocyclic building block in the development of various pharmacologically active compounds. A thorough understanding of its thermochemical properties and stability is paramount for optimizing synthetic routes, ensuring safe handling and storage, and predicting its metabolic fate. This technical guide provides a comprehensive overview of the available data on the thermochemical properties and stability of 5-chloroindole. Due to a lack of specific experimental thermochemical data for 5-chloroindole in the current literature, this guide presents data for the parent compound, indole, as a critical reference. Furthermore, it outlines the standard experimental and computational methodologies that can be employed to determine these crucial parameters for 5-chloroindole.

Thermochemical Data

Table 1: Thermochemical Data for Indole (Gas Phase)

| Property | Symbol | Value | Units |

| Standard Molar Enthalpy of Formation | ΔfH°(g) | Data not available | kJ/mol |

| Standard Molar Gibbs Free Energy of Formation | ΔfG°(g) | Data not available | kJ/mol |

| Standard Molar Entropy | S°(g) | Data not available | J/(mol·K) |

Table 2: Physical and Stability Data for 5-Chloroindole

| Property | Value |

| Molecular Formula | C₈H₆ClN[1][2][3] |

| Molecular Weight | 151.59 g/mol [1][3] |

| Melting Point | 69-71 °C |

| Stability | Stable under normal temperatures and pressures |

| Incompatibilities | Oxidizing agents |

| Decomposition Products | Hydrogen chloride, nitrogen oxides, carbon monoxide, irritating and toxic fumes and gases, carbon dioxide, nitrogen |

Note: The absence of specific experimental thermochemical data for 5-chloroindole highlights a significant knowledge gap that presents an opportunity for future research.

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical properties for compounds like 5-chloroindole relies on well-established calorimetric techniques.

The standard enthalpy of formation (ΔfH°) of an organic compound containing chlorine, such as 5-chloroindole, can be determined using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed pellet of 5-chloroindole is placed in a crucible within the combustion bomb. A small amount of a combustion aid, such as mineral oil, may be added to ensure complete combustion.

-

Bomb Setup: The bomb is charged with high-purity oxygen to a pressure of approximately 30 atm. A small, known amount of water is added to the bomb to dissolve the acidic gases produced during combustion.

-

Calorimeter Assembly: The sealed bomb is placed in a calorimeter vessel containing a known mass of water. The entire assembly is placed in a constant-temperature jacket.

-

Combustion: The sample is ignited by passing an electric current through a fuse wire. The temperature of the water in the calorimeter is monitored with high precision.

-

Data Analysis: The heat of combustion is calculated from the observed temperature rise and the heat capacity of the calorimeter system. Corrections are applied for the heat of combustion of the fuse wire and any combustion aids, as well as for the formation of nitric acid and the solution of chlorine-containing products.

-

Calculation of ΔfH°: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's law.

Computational Chemistry for Thermochemical Data Prediction

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermochemical properties of molecules like 5-chloroindole. High-level ab initio and density functional theory (DFT) methods can yield accurate predictions.

Methodology:

-

Geometry Optimization: The three-dimensional structure of the 5-chloroindole molecule is optimized to find its lowest energy conformation. This is typically done using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

-

Single-Point Energy Calculation: A more accurate single-point energy calculation is performed on the optimized geometry using a higher level of theory or a larger basis set (e.g., G3 or G4 composite methods) to refine the electronic energy.

-

Calculation of Thermochemical Properties:

-

Enthalpy of Formation (ΔfH°): This is typically calculated using atomization or isodesmic reaction schemes. In an isodesmic reaction, the number and types of bonds are conserved on both sides of the reaction, which leads to a cancellation of errors in the calculation.

-

Standard Entropy (S°): This is obtained from the frequency calculation, which provides the vibrational, rotational, and translational contributions to the entropy.

-

Gibbs Free Energy of Formation (ΔfG°): This can be calculated from the enthalpy of formation and the standard entropy using the equation: ΔfG° = ΔfH° - TΔS°.

-

Stability of 5-Chloroindole

5-Chloroindole is reported to be a stable compound under normal laboratory conditions. However, it is important to be aware of its potential incompatibilities and decomposition pathways, particularly at elevated temperatures or in the presence of certain chemicals.

-

Storage: It should be stored in a cool, dry, well-ventilated area away from incompatible substances, such as strong oxidizing agents.

-

Thermal Decomposition: When heated to decomposition, 5-chloroindole can emit toxic fumes of hydrogen chloride, nitrogen oxides, and carbon monoxide.

Understanding these stability parameters is crucial for ensuring the safe handling of 5-chloroindole in a research or manufacturing setting and for predicting its degradation pathways in biological systems.

Conclusion

While there is a clear need for experimental determination of the thermochemical properties of 5-chloroindole, this guide provides a framework for understanding its energetic and stability profile. The data for the parent indole molecule serves as a useful, albeit approximate, reference. The detailed experimental and computational protocols outlined herein offer clear pathways for researchers to obtain the specific data required for their work. For professionals in drug development, an understanding of these fundamental properties is essential for process optimization, formulation, and stability testing of 5-chloroindole-containing drug candidates.

References

5-Chloroindole: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloroindole, a halogenated derivative of the indole heterocyclic scaffold, has emerged as a molecule of significant interest in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the discovery, historical development, synthesis, and biological activities of 5-Chloroindole. Particular emphasis is placed on its role as a positive allosteric modulator of the 5-HT₃ receptor and the burgeoning field of its derivatives in anticancer research. This document aims to serve as a comprehensive resource, detailing key experimental protocols and presenting quantitative data in a structured format to facilitate further research and development.

Discovery and Historical Perspective

The first comprehensive report on the synthesis of the four bz-chloro-indoles, including 5-Chloroindole, was published in 1955 by H. N. Rydon and J. C. Tweddle in the Journal of the Chemical Society[1]. Their work provided a systematic approach to the preparation of these halogenated indoles, laying the groundwork for future investigations into their chemical and biological properties.

Prior to this, related chloro-indoline precursors were being investigated. For instance, Gall and colleagues described the direct bromination of 1-acetyl-indoline in 1955[2]. However, the direct chlorination of 1-acetyl-indoline proved to be less efficient, yielding a mixture of products[2]. A significant advancement in the synthesis of 5-chloro-indoline, a key precursor to 5-Chloroindole, was detailed in a patent describing a multi-step process starting from indoline[2]. This process involved the nitration of N-acetyl-indoline, reduction of the nitro group, and a Sandmeyer reaction to introduce the chlorine atom, albeit with a modest overall yield[2].

The development of efficient methods for the dehydrogenation of 5-chloroindoline to 5-chloroindole was a critical step in making this compound more accessible for research. Early methods utilized reagents like chloranil, but these were often expensive for large-scale synthesis. The historical development of 5-Chloroindole's applications has seen a shift from its initial use as a chemical intermediate to a valuable pharmacophore in modern drug discovery, particularly following the elucidation of its biological activities. The inclusion of chlorine in drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

5-Chloroindole is a white to slightly greyish-green crystalline powder at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆ClN | |

| Molecular Weight | 151.59 g/mol | |

| Melting Point | 69-72 °C | |

| Boiling Point | 130 °C at 0.4 mmHg | |

| Appearance | White to slightly greyish-green crystalline powder | |

| Solubility | Insoluble in water, soluble in alcohol. | |

| CAS Number | 17422-32-1 |

Synthesis and Experimental Protocols

The synthesis of 5-Chloroindole can be achieved through various routes. A common and historically significant method involves the dehydrogenation of 5-chloroindoline. A more modern approach involves a halogen-exchange reaction from 5-bromoindole.

Synthesis of 5-Chloroindole from Indoline (Multi-step)

This method, detailed in US Patent 4,377,699, involves a four-step process starting from indoline.

Experimental Protocol:

-

Acylation of Indoline: Indoline is reacted with an acylating agent, such as acetic anhydride, in a chlorine-inert organic solvent like chloroform to yield 1-acyl-indoline. The reaction is typically carried out with cooling to maintain a temperature of 20-30°C.

-

Chlorination of 1-Acyl-indoline: The resulting 1-acyl-indoline is then chlorinated in the presence of water and a basic agent (e.g., sodium carbonate) to form 5-chloro-1-acyl-indoline. Chlorine gas is introduced into the reaction mixture while maintaining the temperature below 30°C.

-

Saponification of 5-Chloro-1-acyl-indoline: The acyl group is removed by acid or alkaline saponification to yield 5-chloro-indoline. Alkaline saponification is often preferred, using a base like sodium hydroxide in an alcohol solution.

-

Dehydrogenation of 5-Chloro-indoline: The final step involves the dehydrogenation of 5-chloro-indoline to 5-chloro-indole. This is achieved by heating 5-chloro-indoline in a water-immiscible organic solvent with an aromatic nitro compound in the presence of a finely powdered ruthenium catalyst.

Characterization of 5-Chloroindole

The synthesized 5-Chloroindole should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the N-H bond and the aromatic C-H and C-C bonds.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Biological Activities and Signaling Pathways

5-Chloroindole exhibits significant biological activities, most notably as a positive allosteric modulator of the 5-hydroxytryptamine type 3 (5-HT₃) receptor. Furthermore, its derivatives have been extensively investigated for their potential as anticancer agents.

Positive Allosteric Modulation of the 5-HT₃ Receptor

The 5-HT₃ receptor is a ligand-gated ion channel involved in various physiological processes, including nausea and vomiting, anxiety, and gut motility. 5-Chloroindole has been identified as a potent and selective positive allosteric modulator (PAM) of the 5-HT₃ receptor. As a PAM, it enhances the receptor's response to its endogenous agonist, serotonin (5-HT), without activating the receptor on its own. This modulation is achieved by binding to an allosteric site on the receptor, distinct from the orthosteric binding site for 5-HT.

Experimental Protocol for 5-HT₃ Receptor Modulation Assay:

The functional activity of 5-Chloroindole as a 5-HT₃ receptor PAM can be assessed using electrophysiological recordings in cells expressing the receptor, such as HEK293 cells.

-

Cell Culture: HEK293 cells stably expressing the human 5-HT₃A receptor are cultured under standard conditions.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed on these cells.

-

Drug Application: A baseline response is established by applying a sub-maximal concentration of serotonin (5-HT). Subsequently, 5-HT is co-applied with varying concentrations of 5-Chloroindole.

-

Data Analysis: The potentiation of the 5-HT-induced current by 5-Chloroindole is measured and quantified to determine its efficacy and potency as a PAM.

Anticancer Activity of 5-Chloroindole Derivatives

The 5-chloroindole scaffold has been utilized as a building block for the synthesis of novel compounds with potential anticancer activity. Research has focused on developing derivatives that target key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF pathways.

Applications in Drug Discovery and Beyond

The unique properties of 5-Chloroindole and its derivatives have led to their application in several areas of research and development:

-

Neuropharmacology: As a potent PAM of the 5-HT₃ receptor, 5-Chloroindole serves as a valuable tool for studying the pharmacology of this receptor and for the development of novel therapeutics for conditions such as chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and anxiety disorders.

-

Oncology: The 5-chloroindole scaffold is a promising starting point for the design of new anticancer agents that can overcome drug resistance and offer improved therapeutic profiles.

-

Materials Science: Substituted indoles, including 5-Chloroindole, can undergo electropolymerization to form redox-active films, suggesting potential applications in sensors and electronic devices.

-

Synthetic Chemistry: 5-Chloroindole is a versatile intermediate for the synthesis of more complex molecules, including tryptamine derivatives like 5-chloro-N,N-dimethyltryptamine (5-Cl-DMT).

Conclusion

Since its first systematic synthesis reported in the mid-20th century, 5-Chloroindole has evolved from a chemical curiosity to a molecule of significant interest in both academic and industrial research. Its well-defined physicochemical properties, coupled with its intriguing biological activities, particularly its role as a positive allosteric modulator of the 5-HT₃ receptor, have cemented its importance in neuropharmacology. Furthermore, the 5-chloroindole scaffold continues to be a fertile ground for the development of novel therapeutic agents, especially in the field of oncology. This technical guide has provided a comprehensive overview of the discovery, synthesis, and applications of 5-Chloroindole, with the aim of fostering further innovation and research in this exciting area of medicinal chemistry.

References

- 1. Experiments on the synthesis of Bz-substituted indoles and tryptophans. Part III. The synthesis of the four Bz-chloro-indoles and -tryptophans - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. US4377699A - 5-Chloro-indole preparation - Google Patents [patents.google.com]

A deep dive into the natural occurrence, biosynthesis, and analysis of 5-chloroindole's naturally occurring relatives, this guide serves researchers, scientists, and drug development professionals. While the simple 5-chloroindole has not been identified from natural sources, a fascinating array of more complex chlorinated indole derivatives has been discovered in both terrestrial plants and marine organisms. This document provides a comprehensive overview of these compounds, including their origins, biosynthetic pathways, and the methodologies for their study.

While direct evidence for the natural occurrence of 5-chloroindole remains elusive, the plant kingdom offers a close structural analog in the form of the auxin, 4-chloroindole-3-acetic acid (4-Cl-IAA). This chlorinated plant hormone is notably found in the seeds of various legumes, such as the common pea (Pisum sativum)[1][2][3][4]. Its presence is not limited to the Fabaceae family, as it has also been identified in the seeds of Scots pine (Pinus sylvestris)[3].

The marine environment, a well-known reservoir of halogenated natural products, is home to a diverse range of complex chlorinated indole alkaloids. Marine microorganisms, in particular, are prolific producers of these unique compounds. For instance, the deep-sea-derived bacterium Streptomyces sp. SCSIO 11791 is the source of dionemycin and 6-OMe-7′,7′′-dichorochromopyrrolic acid, two novel chlorinated bis-indole alkaloids. Another example includes asperindoles, which are chlorinated indolediterpenes isolated from the marine-derived fungus Aspergillus sp.. The marine bacterium Salinispora tropica is known to produce chlorinase, an enzyme involved in the biosynthesis of the chlorine-containing proteasome inhibitor salinosporamide A.

Quantitative Analysis of Naturally Occurring Chlorinated Indoles

Precise quantification of these compounds in their native sources is crucial for understanding their physiological roles and potential applications. The data available, while not exhaustive, provides a starting point for such investigations.

| Compound | Natural Source | Typical Concentration | Analytical Method | Reference |

| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | Immature seeds of Pisum sativum | Levels can greatly exceed that of indole-3-acetic acid (IAA) | Gas Chromatography-Mass Spectrometry (GC-MS) with stable-isotope labeled internal standards | |

| Dionemycin | Deep-sea derived Streptomyces sp. SCSIO 11791 | Not reported | LC-MS/MS is a suitable technique for quantification. | |

| Asperindoles (chlorinated analogs) | Marine-derived Aspergillus sp. KMM4676 | Not reported | General LC-MS/MS methods for fungal metabolites can be applied. |

Experimental Protocols

Detailed methodologies are essential for the successful isolation, characterization, and quantification of these chlorinated indole derivatives. Below are compiled protocols based on published literature.

Protocol 1: Extraction and Analysis of 4-Chloroindole-3-acetic Acid from Pisum sativum Seeds

This protocol outlines the extraction and analysis of 4-Cl-IAA from plant material, adapted from methodologies described for auxin analysis.

1. Extraction:

-

Harvest immature pea seeds and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extract the powdered tissue with 80% methanol containing an antioxidant (e.g., butylated hydroxytoluene) and a known amount of a stable-isotope labeled internal standard (e.g., [13C6]-4-Cl-IAA) for quantification.

-

Agitate the mixture at 4°C for several hours to ensure complete extraction.

-

Centrifuge the extract to pellet the solid debris and collect the supernatant.

2. Purification:

-

Pass the supernatant through a C18 solid-phase extraction (SPE) cartridge to remove non-polar impurities.

-

Elute the auxins from the SPE cartridge with a suitable solvent (e.g., methanol).

-

Further purify the eluate using high-performance liquid chromatography (HPLC) with a C18 column. Collect fractions corresponding to the retention time of 4-Cl-IAA.

3. Quantification by UPLC-MS/MS:

-

Analyze the purified fractions using an ultra-performance liquid chromatography system coupled to a tandem mass spectrometer (UPLC-MS/MS).

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column suitable for UPLC.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

-

Flow Rate: Optimized for the specific column dimensions.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) to selectively detect the precursor-to-product ion transitions for both endogenous 4-Cl-IAA and the isotope-labeled internal standard.

-

Protocol 2: General Protocol for the Isolation of Chlorinated Alkaloids from Marine Streptomyces

This generalized protocol is based on standard methods for the isolation of secondary metabolites from actinomycetes and can be adapted for compounds like dionemycin.

1. Fermentation and Extraction:

-

Inoculate a suitable liquid medium (e.g., ISP2 medium) with a fresh culture of the Streptomyces strain.

-

Incubate the culture on a rotary shaker at 28-30°C for 7-10 days to allow for the production of secondary metabolites.

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract the culture broth with an organic solvent such as ethyl acetate.

-

Extract the mycelial cake with acetone or methanol, followed by partitioning with ethyl acetate.

-

Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

2. Chromatographic Purification:

-

Subject the crude extract to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to achieve initial fractionation.

-

Analyze the fractions by thin-layer chromatography (TLC) or LC-MS to identify those containing the target chlorinated alkaloids.

-

Further purify the active fractions using a combination of chromatographic techniques, such as Sephadex LH-20 column chromatography and reversed-phase HPLC (preparative or semi-preparative) until the desired compound is isolated in pure form.

3. Structure Elucidation:

-

Determine the structure of the purified compound using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the molecular formula. The isotopic pattern of chlorine (35Cl and 37Cl in a roughly 3:1 ratio) is a key indicator of the presence of chlorine atoms in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the chemical structure and stereochemistry of the molecule.

-

Signaling Pathways and Biosynthesis

The biosynthesis of chlorinated indoles involves the enzymatic incorporation of chlorine onto an indole scaffold, a reaction catalyzed by halogenase enzymes.

Biosynthesis of 4-Chloroindole-3-acetic Acid in Pisum sativum

In pea seeds, 4-Cl-IAA is synthesized from tryptophan. The proposed biosynthetic pathway involves the chlorination of tryptophan to form 4-chlorotryptophan, which is then converted to 4-chloroindole-3-pyruvic acid by aminotransferases. Subsequent steps are thought to mirror the final steps of IAA biosynthesis.

Caption: Biosynthetic pathway of 4-Cl-IAA.

Halogenase Activity in Marine Bacteria

Marine bacteria, particularly actinomycetes, possess a diverse array of halogenase enzymes that can chlorinate a wide range of substrates. These enzymes are often flavin-dependent and play a crucial role in the biosynthesis of many bioactive marine natural products. The general mechanism involves the oxidation of a halide ion (Cl-) by the enzyme to generate a reactive chlorinating species that then substitutes a proton on the substrate molecule.

References

- 1. Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation of 4-chloroindolyl-3-acetic acid from immature seeds of Pisum sativum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Chloroindole-3-acetic acid and plant growth (1999) | Dennis M. Reinecke | 70 Citations [scispace.com]

- 4. 4-Chloroindole-3-acetic acid and plant growth | Semantic Scholar [semanticscholar.org]

5-Chloroindole: A Comprehensive Toxicological and Safety Profile for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of the toxicological profile and safety data for 5-Chloroindole, a halogenated indole used as a building block in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who handle or investigate this compound. While 5-Chloroindole is a valuable research chemical, a thorough understanding of its potential hazards is crucial for safe handling and experimental design.

Executive Summary

5-Chloroindole is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also considered harmful if swallowed, in contact with skin, or if inhaled.[1][2] However, a comprehensive toxicological evaluation of 5-Chloroindole is not publicly available, with many sources stating that its toxicological properties have not been fully investigated.[3] This guide synthesizes the available safety and toxicological information from material safety data sheets (MSDS), supplier information, and the limited scientific literature. It also details standardized experimental protocols for toxicological assessment based on OECD guidelines and explores the known interactions of 5-Chloroindole and its derivatives with cellular signaling pathways.

Safety and Hazard Information

The primary source of safety and hazard information for 5-Chloroindole comes from its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals specifications.

GHS Hazard Classification

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning | GHS07 |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning | GHS07 |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning | GHS07 |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Warning | GHS07 |

Handling and First Aid

Handling:

-

Wear protective gloves, protective clothing, and eye/face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

First Aid Measures:

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Toxicological Data

A significant gap exists in the publicly available quantitative toxicological data for 5-Chloroindole. The statement "The toxicological properties of this substance have not been fully investigated" is frequently encountered in safety data sheets.

Acute Toxicity

No specific LD50 (median lethal dose) or LC50 (median lethal concentration) values for 5-Chloroindole were found in the reviewed literature. The GHS classification of Category 4 for acute oral, dermal, and inhalation toxicity is based on general assessments rather than specific experimental values.

Skin and Eye Irritation

5-Chloroindole is consistently classified as a skin and eye irritant. Studies on similar chemical structures often utilize rabbit models to assess dermal and ocular irritation potential according to OECD guidelines 404 and 405, respectively.

Mutagenicity and Carcinogenicity

There is no available data on the mutagenic or carcinogenic potential of 5-Chloroindole itself. Standard in vitro mutagenicity tests, such as the Ames test using Salmonella typhimurium strains, have not been reported for this compound in the available literature. Similarly, no long-term carcinogenicity bioassays in animal models have been found.

Reproductive and Developmental Toxicity

Information regarding the reproductive and developmental toxicity of 5-Chloroindole is not available.

Experimental Protocols for Toxicological Assessment

Standardized protocols, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are essential for the reliable assessment of chemical toxicity. The following are summaries of key OECD guidelines applicable to the evaluation of 5-Chloroindole.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to classify a substance into a toxicity category.

Methodology:

-

A group of three female rats is dosed at a specific starting concentration (e.g., 2000, 300, or 50 mg/kg body weight).

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Depending on the outcome (number of mortalities), the test is either stopped and the substance classified, or another group of three animals is dosed at a higher or lower level.

-

The process is repeated until a classification can be made.

Acute Dermal Irritation/Corrosion - OECD Guideline 404

This guideline describes a procedure to assess the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

A single dose of 0.5 g of the test substance is applied to a small area of the skin of an albino rabbit.

-

The application site is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.

-

After exposure, the residual substance is removed.

-

The skin is observed and scored for erythema (redness) and edema (swelling) at specific time points (1, 24, 48, and 72 hours, and up to 14 days if necessary) to assess the severity and reversibility of the effects.

Acute Eye Irritation/Corrosion - OECD Guideline 405

This test evaluates the potential of a substance to cause eye irritation or corrosion.

Methodology:

-

A single dose of the test substance (0.1 g for solids) is applied into the conjunctival sac of one eye of an albino rabbit.

-

The other eye remains untreated and serves as a control.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

Ocular lesions of the cornea, iris, and conjunctiva are scored to assess the degree of irritation.

-

The duration of the observation period can be extended up to 21 days to evaluate the reversibility of the effects.

Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471

This in vitro test is widely used to assess the mutagenic potential of a chemical.

References

5-Chloroindole: A Comprehensive Physicochemical and Functional Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical parameters of 5-Chloroindole, a halogenated derivative of indole. This document is intended to be a valuable resource for researchers and professionals in drug discovery and development, offering detailed data, experimental methodologies, and visual representations of its functional interactions.

Core Physicochemical Parameters

The lipophilicity and acidity of a compound are critical determinants of its pharmacokinetic and pharmacodynamic properties. For 5-Chloroindole, these parameters are summarized below.

| Parameter | Value | Type |

| pKa | 16.09 ± 0.30 | Predicted[1][2] |

| logP | 2.93 | Experimental[3] |

Note: The pKa of the parent compound, indole, is approximately 17 in aqueous solution and 21 in DMSO, suggesting the predicted value for 5-Chloroindole is within a reasonable range for the N-H acidity.[4][5]

Experimental Protocols for Physicochemical Parameter Determination

Determination of pKa (Acid Dissociation Constant)

The pKa of a compound can be determined by various methods, with the choice often depending on the compound's solubility and chromophoric properties.

1. Spectrophotometric Method:

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

-

Principle: The absorbance of a solution of the compound is measured at a fixed wavelength across a range of pH values. The pKa is the pH at which the concentrations of the ionized and non-ionized forms are equal, which corresponds to the inflection point of the absorbance versus pH curve.

-

Generalized Protocol:

-

A stock solution of 5-Chloroindole is prepared in a suitable organic solvent (e.g., methanol or DMSO).

-

A series of aqueous buffers with a range of known pH values is prepared.

-

A small aliquot of the stock solution is added to each buffer to a final concentration where the compound remains soluble and gives a measurable absorbance.

-

The UV-Vis spectrum of each solution is recorded.

-

The absorbance at a wavelength where the ionized and non-ionized forms have different extinction coefficients is plotted against the pH.

-

The pKa is determined from the resulting sigmoidal curve.

-

2. Potentiometric Titration:

This classic method involves the titration of the compound with a strong acid or base and monitoring the pH of the solution.

-

Principle: The pH of a solution of the compound is measured as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the pH at the half-equivalence point.

-

Generalized Protocol:

-

A precise amount of 5-Chloroindole is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent to ensure solubility.

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., NaOH) is added in small, precise volumes.

-

The pH is recorded after each addition.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The equivalence point is determined from the point of maximum slope on the curve. The pKa is the pH at half the volume of titrant required to reach the equivalence point.

-

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

1. Shake-Flask Method (OECD Guideline 107):

This is the traditional and most widely accepted method for logP determination.

-

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are then measured to determine the partition coefficient.

-

Generalized Protocol:

-

n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

-

A known amount of 5-Chloroindole is dissolved in one of the phases (usually the one in which it is more soluble).

-

The two phases are mixed in a flask and shaken vigorously for a set period to allow for equilibrium to be reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of 5-Chloroindole in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of P.

-

2. HPLC-Based Method:

This is a faster, indirect method for estimating logP.

-

Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity.

-

Generalized Protocol:

-

A series of standard compounds with known logP values are injected onto a reverse-phase HPLC column (e.g., C18).

-

The retention time of each standard is recorded.

-

A calibration curve is generated by plotting the logarithm of the retention time (log k') against the known logP values of the standards.

-

5-Chloroindole is then injected under the same chromatographic conditions, and its retention time is measured.

-

The logP of 5-Chloroindole is determined by interpolating its log k' value on the calibration curve.

-

Functional Interactions and Synthetic Pathways

Allosteric Modulation of the 5-HT3 Receptor

5-Chloroindole has been identified as a potent positive allosteric modulator (PAM) of the 5-HT3 receptor, a ligand-gated ion channel. Its mechanism of action is novel, as it requires the presence of an orthosteric agonist, such as serotonin (5-HT), to exert its modulatory effect.

The diagram illustrates that serotonin (5-HT) binding to the orthosteric site of the 5-HT3 receptor leads to channel opening and ion influx. Prolonged exposure to 5-HT results in receptor desensitization. 5-Chloroindole, acting as a positive allosteric modulator (PAM), can then bind to an allosteric site on the desensitized receptor, promoting its reactivation and prolonging the ion flow.

Synthetic Utility: A Representative Workflow

5-Chloroindole is a valuable intermediate in organic synthesis. For instance, it serves as a precursor for the synthesis of 5-chloro-3-indole-N,N-dimethylglyoxalamide. A generalized workflow for such a synthetic transformation is depicted below.

This diagram outlines a plausible multi-step synthesis, starting with the formylation of 5-Chloroindole at the C3 position, followed by oxidation to the carboxylic acid, and subsequent amide coupling to yield the target N,N-dimethylglyoxalamide derivative. This showcases the utility of 5-Chloroindole as a versatile building block in medicinal chemistry.

References

Methodological & Application

Synthesis of 5-Chloroindole from 5-bromoindole: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-chloroindole from 5-bromoindole via a copper-catalyzed halogen exchange reaction. This method offers a commercially viable and scalable route to an important synthetic intermediate in the development of pharmacologically active compounds. Included are comprehensive experimental procedures, tabulated quantitative data, and a visual representation of the workflow. This guide is intended to support researchers in medicinal chemistry and drug development in the efficient preparation of 5-chloroindole and its derivatives.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Halogenated indoles, in particular, are key intermediates in the synthesis of a wide array of therapeutic agents. 5-Chloroindole, for instance, serves as a crucial building block for compounds with potential applications in oncology and other therapeutic areas. The substitution of a bromine atom with chlorine at the 5-position of the indole ring can be effectively achieved through a halogen-halogen exchange reaction, providing a direct and efficient synthetic route.[3] This application note details a robust and scalable protocol for this transformation using cuprous chloride in a dipolar aprotic solvent.[3]

Applications in Drug Development

5-Chloroindole derivatives have garnered significant attention for their potential as therapeutic agents, particularly in the field of anticancer drug discovery.[4] The presence of a chlorine atom at the 5-position can significantly influence the compound's physicochemical properties and biological activity. Notably, derivatives of 5-chloroindole have been investigated as inhibitors of key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) pathway. The development of potent and selective inhibitors of mutant forms of EGFR, like EGFRT790M, is a critical area of research in oncology, and 5-chloroindole-based compounds have shown promise in this regard.

Experimental Protocol: Copper-Catalyzed Halogen Exchange

This protocol is adapted from the work of Palle et al., describing a large-scale and commercially feasible synthesis of 5-chloroindole.

Materials and Reagents:

-

5-Bromoindole

-

Cuprous Chloride (CuCl)

-

N-Methyl-2-pyrrolidone (NMP)

-

Aqueous Ammonia (20-25%)

-

Chloroform (CHCl₃)

-

Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Hexane

-

Silica Gel (for column chromatography, if necessary)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine 5-bromoindole and cuprous chloride (CuCl).

-

Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) to the flask.

-

Heating: Heat the reaction mixture to the desired temperature (see Table 1) and maintain it for the specified duration with continuous stirring.

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Quenching: Carefully add aqueous ammonia (20-25%) to the reaction mixture and stir for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform. Repeat the extraction multiple times to ensure complete recovery.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., chloroform/hexane) or by column chromatography on silica gel if necessary.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of 5-chloroindole and a representative 3-substituted analog from their corresponding 5-bromoindole precursors, as reported by Palle et al.

| Entry | Substrate | Product | Time (h) | Temp (°C) | Yield (%) |

| 1 | 5-Bromoindole | 5-Chloroindole | 12 | 180 | 90 |

| 2 | 5-Bromo-3-methylindole | 5-Chloro-3-methylindole | 14 | 180 | 88 |

Table 1: Reaction conditions and yields for the synthesis of 5-chloroindoles.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 5-chloroindole from 5-bromoindole.

Caption: Workflow for the synthesis of 5-Chloroindole.

Signaling Pathway Inhibition by 5-Chloroindole Derivatives

The diagram below illustrates a simplified representation of the EGFR signaling pathway, which is a common target for anticancer drugs, including certain 5-chloroindole derivatives.

Caption: Inhibition of EGFR signaling by 5-Chloroindole derivatives.

Conclusion

The copper-catalyzed halogen exchange reaction provides an efficient and scalable method for the synthesis of 5-chloroindole from 5-bromoindole. This transformation is of significant interest to researchers in drug discovery and development due to the importance of 5-chloroindole as a versatile intermediate for the preparation of novel therapeutic agents. The detailed protocol and supporting data presented herein are intended to facilitate the practical application of this synthetic route in a laboratory setting.

References

Application Notes and Protocols: 5-Chloroindole as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-chloroindole as a foundational scaffold in the synthesis of a diverse array of biologically active molecules. The strategic placement of the chlorine atom on the indole ring offers a unique handle for further functionalization and influences the electronic properties of the molecule, making it a valuable starting material in medicinal chemistry and materials science. This document details key synthetic transformations, provides experimental protocols for selected reactions, and summarizes quantitative data for easy reference.

Introduction to 5-Chloroindole

5-Chloroindole is a halogenated derivative of indole, a ubiquitous heterocyclic scaffold in numerous natural products and pharmaceuticals. The presence of the electron-withdrawing chlorine atom at the 5-position modifies the reactivity of the indole ring, influencing its susceptibility to electrophilic substitution and other functionalization reactions. This modification can also impart favorable pharmacokinetic and pharmacodynamic properties to the final molecule, such as enhanced metabolic stability and target binding affinity.

Key Properties of 5-Chloroindole:

| Property | Value |

| Molecular Formula | C₈H₆ClN |

| Molecular Weight | 151.59 g/mol |

| Appearance | Crystals |

| Melting Point | 69-71 °C |

| CAS Number | 17422-32-1 |

Applications in the Synthesis of Bioactive Molecules

5-Chloroindole serves as a crucial intermediate in the synthesis of a wide range of bioactive compounds, including potent anticancer agents and pharmaceuticals for other therapeutic areas.

Several studies have demonstrated the use of 5-chloroindole derivatives as potent inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways. These pathways, when dysregulated, can drive tumor cell proliferation, survival, and metastasis.

A series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives have been synthesized and evaluated for their antiproliferative activity.[1] Notably, certain compounds exhibited significant inhibitory activity against both wild-type EGFR and the drug-resistant T790M mutant, as well as the BRAFV600E mutant.[1]

Inhibition of EGFR/BRAF Signaling Pathway

The following diagram illustrates the simplified EGFR/BRAF signaling cascade and the points of inhibition by 5-chloroindole-based compounds.

References

Application Notes and Protocols for the Synthesis of 5-Chloroindole Derivatives in Anticancer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of 5-chloroindole derivatives as potential anticancer agents. The indole scaffold is a significant pharmacophore in medicinal chemistry, and the introduction of a chlorine atom at the 5-position has been shown to enhance the anticancer properties of these molecules.[1] This document outlines detailed synthetic protocols, methodologies for biological evaluation, and summarizes key data to facilitate further research and development in this promising area of oncology.

Synthesis of 5-Chloroindole Derivatives